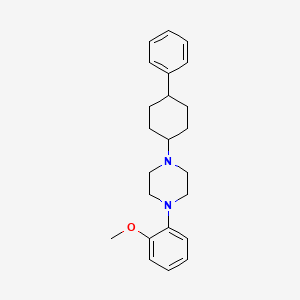
1-(3,3-diphenylpropanoyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3,3-Diphenyl-1-propanol” is a chemical compound with the linear formula (C6H5)2CHCH2CH2OH . It has been used in the preparation of novel and very potent prostacyclin (PGI 2) agonists . “Methyl 1-(3,3-diphenylpropanoyl)piperidine-4-carboxylate” is another compound with the CAS Number: 349439-49-2 .
Synthesis Analysis
A preparation method of N-methyl-3,3-diphenylpropylamine involves adopting cinnamonitrile and benzene as raw materials, conducting Friedel-Crafts alkylation to prepare 3,3-diphenylpropionitrile, conducting catalytic hydrogenation to convert the 3,3-diphenylpropionitrile into 3,3-diphenylpropylamine, then reacting with aldehyde to prepare Schiff base, conducting methylation to obtain methyl quaternary ammonium salt, and finally hydrolyzing to obtain N-methyl-3,3-diphenylpropylamine .Molecular Structure Analysis
The molecular structure of “3,3-Diphenyl-1-propanol” is (C6H5)2CHCH2CH2OH . The molecular structure of “methyl 1-(3,3-diphenylpropanoyl)piperidine-4-carboxylate” is 1S/C22H25NO3/c1-26-22(25)19-12-14-23(15-13-19)21(24)16-20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,19-20H,12-16H2,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “3,3-Diphenyl-1-propanol” include a refractive index n20/D 1.584 (lit.), boiling point 185 °C/10 mmHg (lit.), and density 1.067 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación
Ligand Chemistry and Coordination Complexes
The gem-disposed pyrazole rings in this compound contribute to its biological activity . Researchers have explored its potential as a ligand in coordination chemistry. Complexes formed with such dipyrazolyl ligands exhibit diverse properties, including antimicrobial and anticancer activities. For instance, scorpionate copper complexes of dipyrazolylmethanecarboxylic acids have shown promise as anticancer agents.
Catalysis
Complexes based on dipyrazolyl chelate ligands serve as active catalysts in polymerization processes . Their unique structure and reactivity make them valuable tools for designing efficient catalytic systems.
Spectroscopy and Structural Studies
The compound has been characterized using techniques like NMR, IR spectroscopy, and X-ray diffraction . These studies provide insights into its molecular structure, vibrational modes, and crystal packing. Understanding its conformation and interactions is crucial for further applications.
Safety and Hazards
Propiedades
IUPAC Name |
1-(3,3-diphenylpropanoyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c22-21(25)18-11-13-23(14-12-18)20(24)15-19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,18-19H,11-15H2,(H2,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDGXVIFCGMYAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-methoxyphenyl)-4-[4-(2-pyridinyl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B5849109.png)
![{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile](/img/structure/B5849115.png)



![N,N-diethyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B5849142.png)

![N-(2,4-dichlorophenyl)-N'-[4-(dimethylamino)phenyl]urea](/img/structure/B5849171.png)




